
9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their versatile biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- typically involves the bromination of carbazole derivatives. One common method is the reaction of carbazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can convert the brominated compound to its corresponding non-brominated form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Non-brominated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. Its brominated structure allows for further functionalization, making it valuable in organic synthesis .
Biology
It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes .
Medicine
Carbazole derivatives, including 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)-, have shown promise in medicinal chemistry. They are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents .
Industry
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The bromine atom in the compound may enhance its binding affinity to these targets, leading to increased biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazol-3-ol: A hydroxylated derivative of carbazole with similar biological activities.
3-Bromo-9H-carbazole: A brominated carbazole derivative with applications in organic synthesis.
4-Hydroxycarbazole: Another hydroxylated carbazole derivative used in biochemical research.
Uniqueness
9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is unique due to the presence of both a bromine atom and a phenylmethyl group. This combination of functional groups enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
827340-32-9 |
|---|---|
Formule moléculaire |
C19H14BrNO |
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
9-benzyl-3-bromocarbazol-4-ol |
InChI |
InChI=1S/C19H14BrNO/c20-15-10-11-17-18(19(15)22)14-8-4-5-9-16(14)21(17)12-13-6-2-1-3-7-13/h1-11,22H,12H2 |
Clé InChI |
JTHITUXXGQAADM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=C(C4=CC=CC=C42)C(=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)


![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)

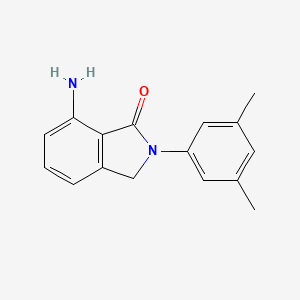

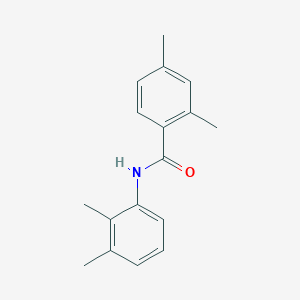
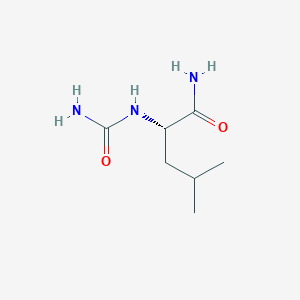
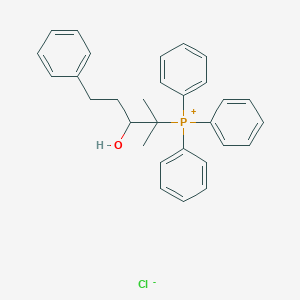
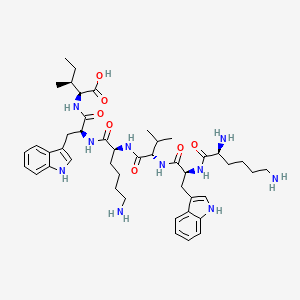
![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)
